1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride
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Overview
Description
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Reaction with Aldehydes: Aromatic or aliphatic aldehydes can be used to form the benzimidazole ring.
Chemical Reactions Analysis
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions are common, often using reagents like halogens or alkylating agents
Major Products: These reactions typically produce derivatives with modified functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. For instance, it can inhibit the binding of p34 protein to NEDD4-1 protein, which is crucial in cancer cell proliferation . The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamine dihydrochloride can be compared with other benzimidazole derivatives:
1-(4-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but different substitution pattern.
N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride: Another derivative with variations in the methyl group position.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride: Contains a methoxy group, altering its chemical properties.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
[4-(2-methylbenzimidazol-1-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.2ClH/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13;;/h2-9H,10,16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFNMGSMFQJRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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